Nitroorotic acid, potassium salt
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Overview
Description
Nitroorotic acid, potassium salt, also known as 5-nitroorotic acid potassium salt monohydrate, is a chemical compound with the molecular formula C5H2KN3O6·H2O and a molecular weight of 257.20 g/mol . It is a derivative of orotic acid, where a nitro group is introduced at the 5-position of the pyrimidine ring. This compound is typically found as a white to yellow powder and is used in various scientific research applications .
Preparation Methods
The preparation of nitroorotic acid, potassium salt involves the nitration of orotic acid. The process can be summarized as follows :
Nitration of Orotic Acid: Orotic acid is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the 5-position of the pyrimidine ring.
Formation of Potassium Salt: The resulting nitroorotic acid is then neutralized with potassium hydroxide to form the potassium salt.
The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the nitration reaction and ensure the selective formation of the desired product .
Chemical Reactions Analysis
Nitroorotic acid, potassium salt undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the breakdown of the pyrimidine ring
Scientific Research Applications
Nitroorotic acid, potassium salt has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry
Mechanism of Action
The mechanism of action of nitroorotic acid, potassium salt involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Nitroorotic acid, potassium salt can be compared with other similar compounds, such as:
Orotic Acid: The parent compound, which lacks the nitro group, is a key intermediate in the biosynthesis of pyrimidine nucleotides.
5-Nitrobarbituric Acid: Another nitro-substituted pyrimidine derivative, which has different chemical and biological properties.
5-Nitroisophthalic Acid: A nitro-substituted aromatic compound with distinct reactivity and applications
This compound is unique due to its specific substitution pattern and the presence of both carboxylic acid and nitro functional groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
65717-13-7 |
---|---|
Molecular Formula |
C5H2N3O6- |
Molecular Weight |
200.09 g/mol |
IUPAC Name |
5-nitro-2,4-dioxo-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/C5H3N3O6/c9-3-2(8(13)14)1(4(10)11)6-5(12)7-3/h(H,10,11)(H2,6,7,9,12)/p-1 |
InChI Key |
OPGJGRWULGFTOS-UHFFFAOYSA-M |
SMILES |
C1(=C(NC(=O)NC1=O)C(=O)[O-])[N+](=O)[O-].[K+] |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)C(=O)[O-])[N+](=O)[O-] |
65717-13-7 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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